molecular formula C5H5BrClNS B13599426 5-(2-Bromoethyl)-2-chlorothiazole

5-(2-Bromoethyl)-2-chlorothiazole

Cat. No.: B13599426
M. Wt: 226.52 g/mol
InChI Key: PFCHCBPJWXDLQA-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2-chlorothiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromoethyl group at the 5-position and a chlorine atom at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-2-chlorothiazole typically involves the reaction of 2-chlorothiazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Another method involves the use of 2-chlorothiazole and 2-bromoethylamine under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-2-chlorothiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Ethyl-substituted thiazoles.

Scientific Research Applications

5-(2-Bromoethyl)-2-chlorothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2-chlorothiazole involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This covalent modification can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The chlorine atom in the thiazole ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: A simpler compound with similar reactivity but lacking the thiazole ring.

    2-Chlorothiazole: The parent compound without the bromoethyl group.

    5-(2-Bromoethyl)-2-methylthiazole: A structurally similar compound with a methyl group instead of a chlorine atom.

Uniqueness

5-(2-Bromoethyl)-2-chlorothiazole is unique due to the combination of the bromoethyl and chlorothiazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

5-(2-bromoethyl)-2-chloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClNS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCHCBPJWXDLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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